molecular formula C9H8FN3OS B1296812 5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 88743-02-6

5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B1296812
CAS No.: 88743-02-6
M. Wt: 225.25 g/mol
InChI Key: SVNPWCSNDSNTHX-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is an organic compound with the molecular formula C9H8FN3OS. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a fluorophenoxy group attached to a thiadiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-fluorophenol with chloromethyl methyl ether to form 4-fluorophenoxymethyl chloride. This intermediate is then reacted with thiosemicarbazide under basic conditions to yield the desired thiadiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, purification through recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
  • 5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol
  • 5-[(4-Fluorophenoxy)methyl]-1,3,4-triazole-2-amine

Uniqueness

5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of the fluorophenoxy group. This structural feature imparts distinct physicochemical properties and biological activities compared to other similar compounds. Its unique mechanism of action and potential therapeutic applications make it a valuable compound

Properties

IUPAC Name

5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3OS/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNPWCSNDSNTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NN=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341701
Record name 5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88743-02-6
Record name 5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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